molecular formula C21H26N4 B12041661 3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12041661
M. Wt: 334.5 g/mol
InChI Key: LFOPSASZPJTDNO-UHFFFAOYSA-N
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Description

3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C21H26N4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and o-phenylenediamine, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides or methyl sulfonates.

    Attachment of the Octylamino Group: This step involves the nucleophilic substitution of an appropriate octylamine derivative onto the core structure.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a reaction with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]benzimidazole-4-carbonitrile: Lacks the methyl and octylamino groups.

    3-Methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile: Contains a phenylamino group instead of an octylamino group.

    1-(Octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile: Lacks the methyl group.

Uniqueness

3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octylamino group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets. The methyl group can influence its reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H26N4

Molecular Weight

334.5 g/mol

IUPAC Name

3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H26N4/c1-3-4-5-6-7-10-13-23-20-14-16(2)17(15-22)21-24-18-11-8-9-12-19(18)25(20)21/h8-9,11-12,14,23H,3-7,10,13H2,1-2H3

InChI Key

LFOPSASZPJTDNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C

Origin of Product

United States

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